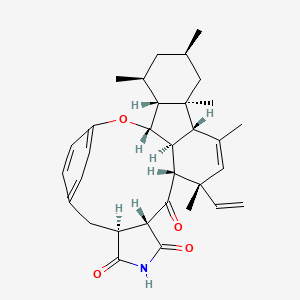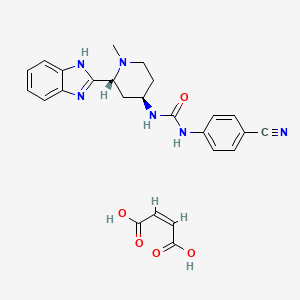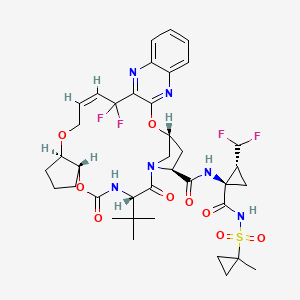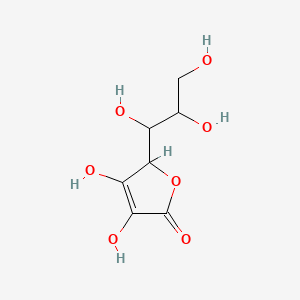
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
説明
GR 55562 dihydrochloride is a selective competitive 5-HT1B (5-HT1Dβ) silent antagonist with pKB values of 7.3 and 6.3.
科学的研究の応用
Neuropharmacology: 5-HT1B/5-HT1D Receptor Antagonism
GR 55562 dihydrochloride acts as a selective antagonist for 5-HT1B and 5-HT1D receptors . These receptors are implicated in the modulation of neurotransmission in the central nervous system. By inhibiting these receptors, GR 55562 dihydrochloride can be used to study their role in neurological disorders such as depression, anxiety, and migraine.
Cardiovascular Research: Pulmonary Artery Vasoconstriction
This compound has been utilized to investigate serotonin (5-HT) evoked contraction in pulmonary resistance arteries . It helps in understanding the vasoconstrictive effects mediated by 5-HT1-like receptors, which is valuable for developing treatments for pulmonary hypertension.
Cerebrovascular Studies: Cerebral Vasoconstriction
GR 55562 dihydrochloride is used to explore the subtypes of 5-HT1D receptors mediating cerebral vasoconstriction . This application is crucial for research into the pathophysiology of cerebrovascular diseases, including stroke and migraine.
Pharmacokinetics: Solubility and Stability
The solubility profile of GR 55562 dihydrochloride in water and its stability under various storage conditions are studied to optimize its use in laboratory settings . This information is essential for designing experiments and ensuring the reproducibility of results.
Drug Development: Receptor Binding Affinity
Research on GR 55562 dihydrochloride includes determining its binding affinity to various receptor subtypes . This data is fundamental in drug development processes, where the compound’s selectivity and potency are key factors for therapeutic applications.
Molecular Biology: Receptor Expression
Studies involving GR 55562 dihydrochloride also focus on the expression patterns of 5-HT1B and 5-HT1D receptors in different tissues . This helps in understanding the physiological roles of these receptors and their potential as drug targets.
Experimental Protocols: Handling and Usage
Detailed protocols on the handling and usage of GR 55562 dihydrochloride provide guidelines for its application in experimental setups . This includes advice on solution preparation, aliquoting, and temperature equilibration to maintain the integrity of the compound during research experiments.
作用機序
GR 55562 dihydrochloride, also known as 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride or 3-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-N-[4-(4-PYRIDINYL)PHENYL]BENZAMIDE DIHYDROCHLORIDE, is a compound with a variety of potential applications in the field of neuroscience .
Target of Action
GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain .
Mode of Action
As a competitive antagonist, GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the normal function of these receptors, altering the neurotransmission of serotonin .
Biochemical Pathways
The primary biochemical pathway affected by GR 55562 dihydrochloride is the serotonin neurotransmission pathway . By inhibiting the 5-HT1B and 5-HT1D receptors, GR 55562 dihydrochloride disrupts the normal function of this pathway, potentially leading to alterations in mood, cognition, and other neurological functions .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of GR 55562 dihydrochloride’s action is the inhibition of serotonin neurotransmission via the 5-HT1B and 5-HT1D receptors . This can lead to a variety of effects, depending on the specific neurological context. For example, in one study, GR 55562 dihydrochloride was found to attenuate the enhancement of cocaine discrimination evoked by a combination of intra-accumbal core CP 93129 and systemic cocaine .
Action Environment
The action of GR 55562 dihydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds that bind to the same receptors can influence the efficacy of GR 55562 dihydrochloride .
特性
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWJHYQFQONBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride influence synaptic activity in the hippocampus?
A1: The research primarily focuses on the pharmacological characterization of the 5-HT1B receptor and its role in modulating synaptic transmission within the CA1 region of the rat hippocampus []. While the paper doesn't explicitly investigate 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride, it explores the broader impact of 5-HT1B receptor activation on synaptic transmission. The findings suggest that 5-HT1B receptor activation leads to the inhibition of local excitatory synaptic transmission in this specific brain region []. This information provides valuable insight into the potential neuronal mechanisms influenced by compounds targeting the 5-HT1B receptor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)


![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)





